3-(4-Fluorobenzoyl)quinoline
Overview
Description
3-(4-Fluorobenzoyl)quinoline is a chemical compound with the molecular formula C16H10FNO and a molecular weight of 251.26 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 3-(4-Fluorobenzoyl)quinoline is1S/C16H10FNO/c17-14-7-5-11(6-8-14)16(19)13-9-12-3-1-2-4-15(12)18-10-13/h1-10H
. This indicates the presence of a fluorobenzoyl group attached to a quinoline ring. Chemical Reactions Analysis
3-(4-Fluorobenzoyl)quinoline has been used as a fluorogenic probe in the determination of total primary aliphatic amines . It selectively reacts with amines to form a highly fluorescent isoindole .Scientific Research Applications
Pharmaceutical Research: Anticancer Properties
3-(4-Fluorobenzoyl)quinoline has been identified as a core structure in pharmacologically active compounds due to its potential anticancer properties. The quinoline moiety is present in various FDA-approved drugs and is considered a privileged structure in drug discovery programs for its broad spectrum of bio-responses .
Antimicrobial Activity
The incorporation of the fluorobenzoyl group into quinoline derivatives has been shown to enhance their antimicrobial efficacy. This makes 3-(4-Fluorobenzoyl)quinoline a valuable compound in the development of new antimicrobial agents, particularly in the fight against drug-resistant strains .
Material Science: Liquid Crystal Components
Fluorinated quinolines, including 3-(4-Fluorobenzoyl)quinoline, have found applications in the field of material science as components for liquid crystals. Their unique properties make them suitable for use in displays and advanced optical devices .
Agricultural Chemistry: Pesticides
The structural attributes of 3-(4-Fluorobenzoyl)quinoline allow for its use in the synthesis of compounds with pesticidal properties. Its effectiveness in this application stems from its ability to interfere with the life cycle of pests, providing a means of protecting crops .
Enzyme Inhibition
As an enzyme inhibitor, 3-(4-Fluorobenzoyl)quinoline plays a crucial role in the study of biochemical pathways. It helps in understanding the mechanism of action of various enzymes and in the development of therapeutic agents that target specific enzymatic reactions .
Chemical Synthesis: Reagent in Organic Synthesis
In organic synthesis, 3-(4-Fluorobenzoyl)quinoline is used as a reagent for introducing the quinoline structure into more complex molecules. Its reactivity allows for a variety of chemical transformations, making it a versatile tool in synthetic chemistry .
Analytical Chemistry: Chromatographic Studies
Due to its distinct chemical properties, 3-(4-Fluorobenzoyl)quinoline can be used as a standard or a probe in chromatographic studies. It aids in the development of analytical methods for the detection and quantification of similar compounds .
Nanotechnology: Nanomaterial Functionalization
The functionalization of nanomaterials with 3-(4-Fluorobenzoyl)quinoline can impart unique electronic and optical properties to the nanomaterials. This application is particularly relevant in the creation of novel sensors and devices at the nanoscale .
Mechanism of Action
Target of Action
Quinolines and quinolones, which include 3-(4-fluorobenzoyl)quinoline, have been known to exhibit numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They have been used as a scaffold for drug development .
Mode of Action
Quinolines and quinolones generally work by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling .
Biochemical Pathways
Quinolines and quinolones are known to affect various biological pathways due to their broad spectrum of bioactivities .
Pharmacokinetics
Quinolones, in general, are known for their excellent tissue penetration .
Result of Action
Quinolines and quinolones are known to have a broad spectrum of bioactivities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .
Future Directions
properties
IUPAC Name |
(4-fluorophenyl)-quinolin-3-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO/c17-14-7-5-11(6-8-14)16(19)13-9-12-3-1-2-4-15(12)18-10-13/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQPEKDTIMMPGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorobenzoyl)quinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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